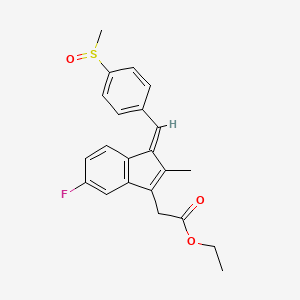
Sulindac Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulindac Ethyl Ester is a derivative of Sulindac, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and antipyretic properties. This compound is primarily studied for its potential therapeutic applications and its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulindac Ethyl Ester can be synthesized through the esterification of Sulindac. The process typically involves reacting Sulindac with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to separate and purify the ester product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Sulindac Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form Sulindac and ethanol.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include Sulindac, ethanol, sulfoxides, and sulfones .
Wissenschaftliche Forschungsanwendungen
Sulindac Ethyl Ester has a wide range of scientific research applications:
Wirkmechanismus
Sulindac Ethyl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . Additionally, this compound and its metabolites have been shown to induce apoptosis and inhibit cell proliferation through various molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulindac: The parent compound, known for its anti-inflammatory properties.
Sulindac Sulfide: An active metabolite of Sulindac with potent anti-inflammatory effects.
Sulindac Sulfone: Another metabolite with anti-cancer properties.
Uniqueness
Sulindac Ethyl Ester is unique due to its ester functional group, which imparts different pharmacokinetic properties compared to its parent compound and metabolites. This esterification can enhance its bioavailability and reduce gastrointestinal side effects commonly associated with NSAIDs .
Eigenschaften
Molekularformel |
C22H21FO3S |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
ethyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C22H21FO3S/c1-4-26-22(24)13-20-14(2)19(18-10-7-16(23)12-21(18)20)11-15-5-8-17(9-6-15)27(3)25/h5-12H,4,13H2,1-3H3/b19-11- |
InChI-Schlüssel |
OZFMCSDDWQEPMW-ODLFYWEKSA-N |
Isomerische SMILES |
CCOC(=O)CC1=C(/C(=C/C2=CC=C(C=C2)S(=O)C)/C3=C1C=C(C=C3)F)C |
Kanonische SMILES |
CCOC(=O)CC1=C(C(=CC2=CC=C(C=C2)S(=O)C)C3=C1C=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



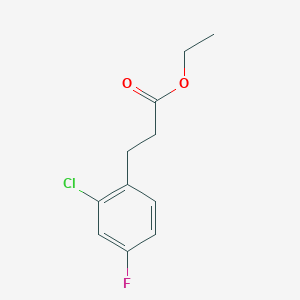
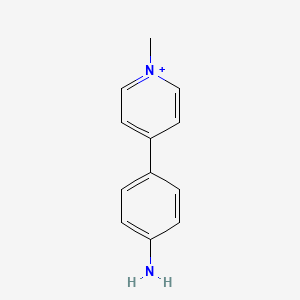

![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
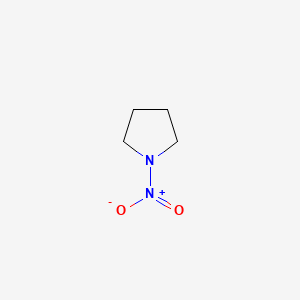
![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
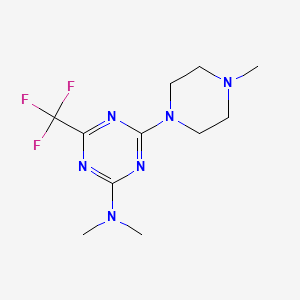
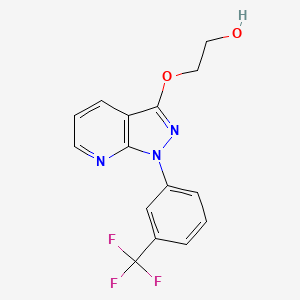
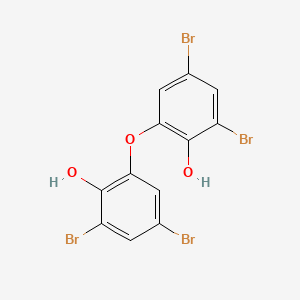
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)
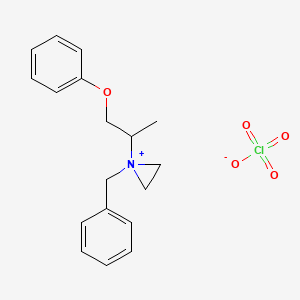
![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
